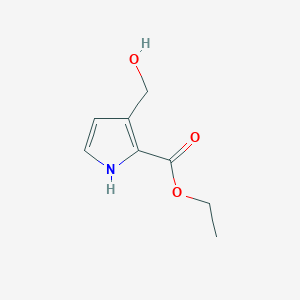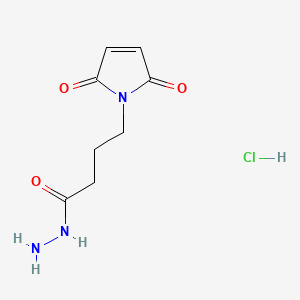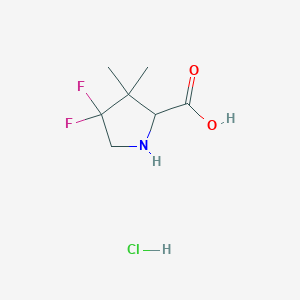
Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Vue d'ensemble
Description
The compound “Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate” is likely an organic compound containing a fluorophenyl group, a methyl group, and an oxazole ring. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Without specific experimental data, it’s difficult to provide an analysis of these properties for this compound .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which include a structure similar to the specified compound, have been synthesized using microwave-assisted techniques. These compounds, featuring oxazole nuclei, exhibit antimicrobial, antilipase, and antiurease activities, indicating their potential in medicinal chemistry and drug development (Başoğlu et al., 2013).
Chiral Oxazole-Carboxylates from Isoxazol-5(2H)-ones
Research into the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, which relates to the compound , demonstrates the potential for producing stereochemically complex structures. This process is important for creating compounds with specific biological activities (Cox et al., 2003).
Herbicide Synthesis via Heck Reaction
A study on the synthesis of carfentrazone-ethyl, a herbicide, showcases a method involving a compound structurally related to ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate. This research highlights the compound's utility in the development of agricultural chemicals (Fan et al., 2015).
Synthesis and Antibacterial Activities of Quinolones
The synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which bear resemblance to the compound , indicates significant antibacterial activity, particularly against Gram-positive organisms. This points to its potential application in developing new antibacterial agents (Cooper et al., 1990).
Anti-Cancer Activity of Quinazolinone Derivatives
A quinazolinone derivative related to the given compound has been synthesized and tested for cytotoxic activity against various cancer cell lines. Its potent inhibitory activity towards specific tyrosine kinases suggests a significant role in cancer treatment (Riadi et al., 2021).
Crystal Structure Analysis
Research into the crystal structure of compounds closely related to ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate provides insights into the molecular geometry and potential interactions of these molecules, which is crucial for understanding their chemical behavior and designing new compounds with desired properties (Sapnakumari et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYVXZLXHAZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738347 | |
| Record name | Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
CAS RN |
1159600-04-0 | |
| Record name | Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)
![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)


![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)



![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)

![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B1404041.png)

